molecular formula C27H24ClN3O4 B11443733 N-(2-chlorobenzyl)-4-[2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(2-chlorobenzyl)-4-[2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11443733
M. Wt: 489.9 g/mol
InChI Key: FCAAKYVVMOUNSJ-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-4-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Methyl Group: This step involves the alkylation of the quinazoline core using a chlorophenyl methyl halide in the presence of a base.

    Attachment of the Butanamide Side Chain: This is typically done through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-4-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-4-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-4-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H24ClN3O4

Molecular Weight

489.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(2,4-dioxo-1-phenacylquinazolin-3-yl)butanamide

InChI

InChI=1S/C27H24ClN3O4/c28-22-13-6-4-11-20(22)17-29-25(33)15-8-16-30-26(34)21-12-5-7-14-23(21)31(27(30)35)18-24(32)19-9-2-1-3-10-19/h1-7,9-14H,8,15-18H2,(H,29,33)

InChI Key

FCAAKYVVMOUNSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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